
tert-Amyl peroxy 2-ethylhexyl carbonate
Descripción general
Descripción
Tert-Amyl Peroxy 2-Ethylhexyl Carbonate is a colorless, mobile liquid . It is a technically pure mono-perester of carbonic acid . It is used as an initiator (radical source) in the polymerization of monomers, curing of unsaturated polyesters, and the crosslinking of polymers .
Synthesis Analysis
Tert-Amyl Peroxy 2-Ethylhexyl Carbonate can be synthesized from tert-Amyl hydroperoxide and 2-Ethylhexyl chloroformate .Molecular Structure Analysis
The molecular formula of Tert-Amyl Peroxy 2-Ethylhexyl Carbonate is C14H28O4 . It has an average mass of 260.370 Da and a monoisotopic mass of 260.198761 Da .Chemical Reactions Analysis
Tert-Amyl Peroxy 2-Ethylhexyl Carbonate is a compound useful in organic synthesis . It acts as an initiator in the polymerization of monomers, curing of unsaturated polyesters, and the crosslinking of polymers .Physical And Chemical Properties Analysis
Tert-Amyl Peroxy 2-Ethylhexyl Carbonate has a density of 0.931 g/mL at 25 °C . It has a boiling point of 290℃ and a flash point of 64°C . It is soluble in water at a concentration of 212.5-900000μg/L at 20℃ . Its vapor pressure is 93Pa at 20℃ , and its refractive index is n20/D 1.432 .Aplicaciones Científicas De Investigación
Kinetics and Decomposition
Research by Buback et al. (2003) examined the thermal decomposition of several aliphatic tert-amyl (TA) peroxyesters, including tert-amyl peroxy-2-ethylhexanoate (TAPO), in a high-pressure environment. The study found first-order decomposition kinetics for each TA peroxyester and presented rate equations for the observed decomposition rate coefficient, kobs(p, T). The study provides insights into the pressure and temperature dependence of the decomposition rate of TA peroxyesters, relevant for industries where these compounds are used under varying environmental conditions (Buback, Nelke, & Vögele, 2003).
Thermal Risk Assessment
A 2019 study by Wei et al. investigated the thermal risks of tert-butylperoxy-2-ethylhexyl ester (TBEC) during storage and transport. Using differential scanning calorimetry, the study provided valuable data on the thermal stability and hazards of TBEC, a compound closely related to tert-amyl peroxy 2-ethylhexyl carbonate. This research is significant for industries that require safe handling of organic peroxides (Wei et al., 2019).
Polymerization Initiators
Research into the nitroxide-mediated radical polymerization of styrene used tert-butylperoxy-2-ethylhexyl carbonate (TBEC) as a mono-functional initiator. This study, conducted by Dias et al. (2007), explored enhancing the reaction rate while maintaining the system's livingness, highlighting the role of tert-amyl peroxy 2-ethylhexyl carbonate derivatives in polymer chemistry (Dias, Gonçalves, Lona, Vivaldo‐Lima, McManus, & Penlidis, 2007).
Radical Polymerization
Scorah et al. (2004) investigated the use of tert-butylperoxy 2-ethylhexyl carbonate (TBEC) in the bulk free-radical polymerization of methyl methacrylate. This research provides insights into how multifunctional initiators, like TBEC, can influence the rates of polymerization and the properties of the resulting polymers, demonstrating its importance in materials science and polymer chemistry (Scorah, Dhib, & Penlidis, 2004).
Mecanismo De Acción
Safety and Hazards
Tert-Amyl Peroxy 2-Ethylhexyl Carbonate is classified as a hazardous substance . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Direcciones Futuras
There is ongoing research into the thermal risk assessment of organic peroxides like Tert-Amyl Peroxy 2-Ethylhexyl Carbonate . This includes the development of prediction models for the self-accelerating decomposition temperature of organic peroxides . Such research is crucial in the primary stages of chemical compound development .
Propiedades
IUPAC Name |
2-ethylhexyl 2-methylbutan-2-yloxy carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-6-9-10-12(7-2)11-16-13(15)17-18-14(4,5)8-3/h12H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCRKQHJUYBQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)OOC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867952 | |
| Record name | Tert-Amyl peroxy 2-ethylhexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylpropyl) O-(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
tert-Amyl peroxy 2-ethylhexyl carbonate | |
CAS RN |
70833-40-8 | |
| Record name | Tert-Amyl peroxy 2-ethylhexyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70833-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Amyl peroxy 2-ethylhexyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070833408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylpropyl) O-(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tert-Amyl peroxy 2-ethylhexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-ethylhexyl) O,O-tert-pentyl peroxycarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-AMYL PEROXY 2-ETHYLHEXYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSM59Z1B9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



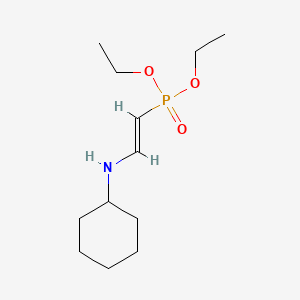

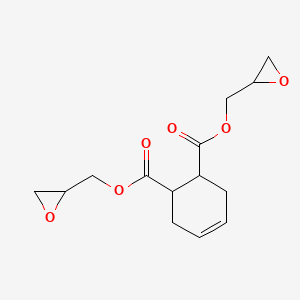
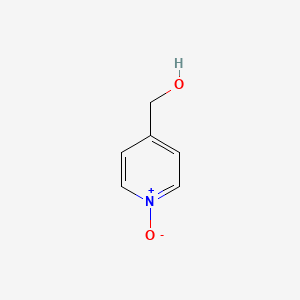
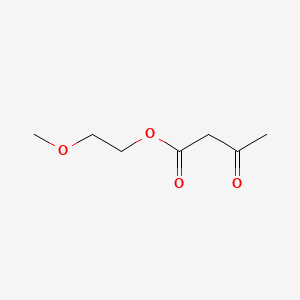


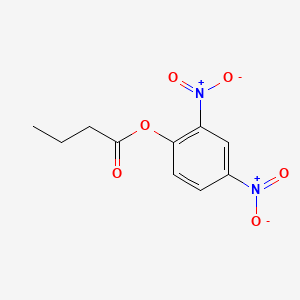
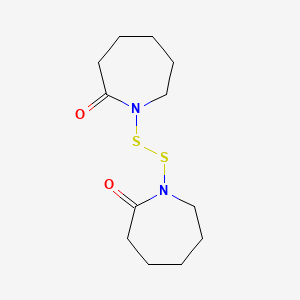
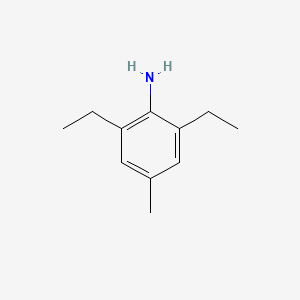
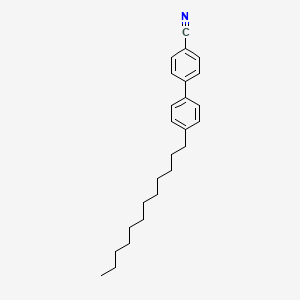

![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)
